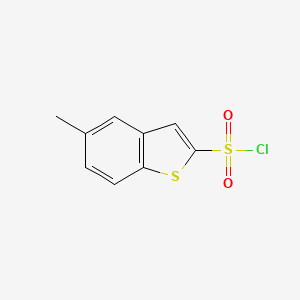

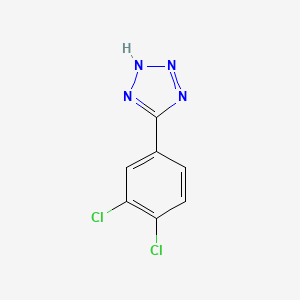

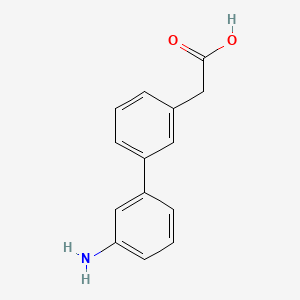

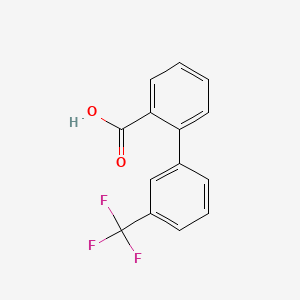

![molecular formula C11H10N2O3S B1596862 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid CAS No. 371206-03-0](/img/structure/B1596862.png)

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid

Overview

Description

“2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid” is a chemical compound with the CAS Number: 371206-03-0 . Its molecular weight is 250.28 . The IUPAC name for this compound is (4-oxo-6,7-dihydro-4H-cyclopenta [4,5]thieno [2,3-d]pyrimidin-3 (5H)-yl)acetic acid .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a class of compounds that includes the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3S/c14-8(15)4-13-5-12-10-9(11(13)16)6-2-1-3-7(6)17-10/h5H,1-4H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a colorless to yellow to brown solid or liquid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Reactivity of Methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate

Investigations into the reactivity of oxodihydrocyclopentathiophenacetic acids provided insights into the Beckmann rearrangement, revealing an efficient route to synthesize methyl 7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-acetate. This highlights the compound's significance in generating novel bicyclic systems through strategic chemical transformations (Jilale et al., 1993).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activities of Imide and Schiff's Base Derivatives

A study on the antimicrobial efficacy of newly synthesized imide and Schiff's base derivatives originating from thiazolopyrimidinyl pyridine showcases significant antimicrobial activities. These compounds, comparable to streptomycin and fusidic acid, underline the therapeutic potential of cyclopenta[4,5]thieno[2,3-d]pyrimidin derivatives in developing new antimicrobial agents (Sabry et al., 2013).

Anti-inflammatory Activity of Acetic Acid Derivatives

Research on acetic acid derivatives of tricyclic systems including 6,11-dihydro-11-oxodibenzo[b,e]thiepin demonstrated notable anti-inflammatory effects. One compound, in particular, showed promise for further evaluation in human studies due to its efficacy and lower gastric irritation, suggesting potential for therapeutic application in anti-inflammatory treatments (Ackrell et al., 1978).

Chemical Synthesis and Structural Insights

Novel Hydrazone of Thieno[2,3-d]pyrimidine

A novel hydrazone-containing thieno[2,3-d]pyrimidine has been synthesized, demonstrating the feasibility of creating complex molecules with potential for further scientific investigation. This compound's structural and computational analysis provides valuable insights into the molecular interactions and stability, facilitating the exploration of its applications in various scientific domains (Altowyan et al., 2023).

Tetracyclic Fused Tetrazines and Thiadiazines Synthesis

Exploring the heterocyclization reactions between thioxo-pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidin-4(1H)-one and hydrazonoyl halides led to the formation of novel tetracyclic compounds. This study not only expands the chemical repertoire of thieno[2,3-d]pyrimidine derivatives but also opens new avenues for developing compounds with potential biological activity (Abbas et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-8(15)4-13-5-12-10-9(11(13)16)6-2-1-3-7(6)17-10/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFLJXYYNKLLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364438 | |

| Record name | (4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371206-03-0 | |

| Record name | (4-Oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

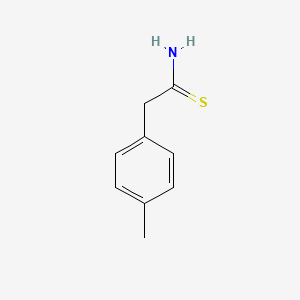

![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)